2,4-D methylamine salt

hard water antagonism amine formulation weed control efficacy

2,4-D methylamine salt (CAS 51173-63-8) is a water-soluble phenoxy herbicide belonging to the 2,4-dichlorophenoxyacetic acid family, classified by the Herbicide Resistance Action Committee (HRAC) as a synthetic auxin (Group O). It is formally defined as a 1:1 compound of 2,4-D acid with methanamine (monomethylamine) and is listed under the EPA Pesticide Chemical Code 030027 with EU regulatory approval under EC Regulation 1107/2009.

Molecular Formula C9H11Cl2NO3
Molecular Weight 252.09 g/mol
CAS No. 51173-63-8
Cat. No. B12781513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-D methylamine salt
CAS51173-63-8
Molecular FormulaC9H11Cl2NO3
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O
InChIInChI=1S/C8H6Cl2O3.CH5N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2/h1-3H,4H2,(H,11,12);2H2,1H3
InChIKeyVQWMPJSLLQFUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-D Methylamine Salt (CAS 51173-63-8): Procurement-Relevant Physicochemical and Regulatory Baseline


2,4-D methylamine salt (CAS 51173-63-8) is a water-soluble phenoxy herbicide belonging to the 2,4-dichlorophenoxyacetic acid family, classified by the Herbicide Resistance Action Committee (HRAC) as a synthetic auxin (Group O) [1]. It is formally defined as a 1:1 compound of 2,4-D acid with methanamine (monomethylamine) and is listed under the EPA Pesticide Chemical Code 030027 with EU regulatory approval under EC Regulation 1107/2009 [2]. Unlike the free acid form, this amine salt is miscible with water—reported solubility values reach 729 g L⁻¹ depending on pH—making it suitable for aqueous concentrate formulations [3]. It dissociates in aqueous solution to release the herbicidally active 2,4-D anion, and its low vapor pressure (~2.31 × 10⁻⁵ mmHg at 25 °C) places it among the lower-volatility auxin formulations .

Regulatory EU 1107/2009 & EPA registered synthetic auxin
Formulation High water miscibility for aqueous concentrate design
Volatility Low-vapor-pressure auxin amine salt

Why 2,4-D Methylamine Salt Cannot Be Interchanged with Other 2,4-D Salts or Esters Without Performance and Stability Consequences


Although all 2,4-D salts deliver the same active auxinic anion to the target plant, the choice of amine counterion critically controls aqueous solubility, low-temperature crystallization behavior, and susceptibility to hard-water antagonism—factors that directly determine field reliability and formulation stability. For example, the dimethylamine (DMA) salt, the most widely used 2,4-D amine formulation, exhibits significant hard-water antagonism when tank-mixed with water containing >300–600 mg CaCO₃ L⁻¹, leading to reduced herbicide uptake and inconsistent weed control [1]. In contrast, monomethylamine (MMA) and mixed MMA/DMA salt systems have been patented as solutions that enable higher active loading (exceeding 700 g acid equivalent L⁻¹) while maintaining low-temperature solution stability—a critical requirement that straight DMA salt formulations fail at 0 °C [2]. Because formulation stability, water quality sensitivity, and regulatory approval status vary substantially across the 2,4-D salt landscape, direct substitution without reformulation and validation can result in product failure during storage, tank-mixing, or field application.

Risk Factor
2,4-D MMA Salt
DMA Salt / Ester
Cold Storage Stability
MMA/DMA blends remain clear at high load
Straight DMA may crystallize near 0°C
Hard-Water Sensitivity
Antagonized equally to DMA salt; adjuvant required
Ester forms not antagonized but require emulsification
Volatility Drift Risk
Class-level low volatility (amine salt)
Ester forms: substantially higher volatility

Quantitative Differentiating Evidence for 2,4-D Methylamine Salt: Comparator-Driven Performance and Formulation Data


Hard-Water Antagonism: Monomethylamine Salt Demonstrates Equivalent Sensitivity to Divalent Cation-Induced Efficacy Loss as All Amine Salts

In a greenhouse study evaluating the influence of 2,4-D formulation type on hard-water antagonism, the monomethylamine (MMA) salt was directly tested alongside dimethylamine (DMA), isopropylamine, and diethanolamine salts. All water-soluble amine formulations were applied at identical acid-equivalent rates (1.6 kg ae ha⁻¹) to dandelion (Taraxacum officinale) and tank-mixed with either soft water (0 ppm CaCO₃) or hard water (600 ppm CaCO₃) [1]. All amine salts, including the MMA salt, were antagonized by hard water, with no statistically significant differential among the amine species [1]. This establishes that the MMA salt shares the same hard-water sensitivity profile as the industry-standard DMA salt, meaning water-conditioning adjuvants (e.g., ammonium sulfate) are equally required for both. However, the MMA salt provides the additional benefit of enabling higher-concentration, low-temperature-stable co-formulations with DMA that overcome the cold-storage limitation of straight DMA salt solutions [2].

Hard-Water Sensitivity
Head-to-head
MMA & DMA salts both antagonized at high hardness
Same adjuvant requirement as DMA salt
Ester alternatives bypass antagonism entirely
hard water antagonism amine formulation weed control efficacy

Low-Temperature Solution Stability: MMA/DMA Mixed-Salt Systems Prevent Crystallization at 0 °C, Solving the Key Limitation of Straight DMA Salt

A major limitation of the straight 2,4-D DMA salt is its crystallization at 0 °C in high-concentration formulations [1]. Patent data demonstrate that while the straight 2,4-D DMA salt (720 gae L⁻¹) crystallizes at 0 °C, mixed MMA/DMA salt solutions at molar ratios of monomethylamine to dimethylamine in the range of 1:20 to 4:6 remain clear liquids at 0 °C and enable active loadings up to 728 gae L⁻¹ [1][2]. This represents a quantifiable formulation stability advantage directly attributable to the inclusion of the monomethylamine counterion. The synergistic effect enables commercial high-load formulations (e.g., 700 g L⁻¹ 2,4-D products) that resist cold-weather crystallization, a property not achievable with straight DMA salt alone.

Cold Storage Stability
Head-to-head
MMA/DMA blend clear; straight DMA crystallizes at 0°C
Enables high-load winter-stable formulations
Straight DMA salt fails cold-storage requirements
low-temperature stability high-strength formulation crystallization

Volatility Risk Reduction: Amine Salt Class Exhibits 440-Fold Lower Volatility Than High-Volatile Esters

In a closed-system volatilization study conducted at 30 °C with an air-flow rate of 28.8 L hr⁻¹, Grover (1976) established that the relative volatilities of formulated 2,4-D esters and amine salts were 440:33:1 for high-volatile ester, low-volatile ester, and amine salts, respectively [1]. This ~440-fold differential is a class-level property of amine salts (including the methylamine salt) and translates directly to reduced vapor drift risk in the field. Recent field studies with quantitative air sampling confirmed no significant difference in vapor emissions between 2,4-D amine and choline salts under field conditions [2], validating that the volatility advantage holds for the amine salt class across modern formulations.

Volatility Reduction
Class-level inference
~440-fold lower than high-volatile ester
Reduced vapor drift risk (amine class)
Field studies confirm amine/choline equivalence
volatility off-target drift amine salt vs ester

Aqueous Solubility Advantage Over Free Acid: Water Miscibility Enables High-Load Liquid Formulations

The free acid form of 2,4-D has low water solubility (~900 mg L⁻¹ at 25 °C), which severely limits its use in aqueous spray solutions without prior conversion to a salt or ester [1]. The methylamine salt, by contrast, is reported as highly soluble in water—solubility values reaching 729,397 mg L⁻¹ depending on pH—making it functionally miscible and enabling high-load liquid concentrate formulations exceeding 700 gae L⁻¹ . This solubility differential of >800-fold between the methylamine salt and the free acid is a class-level property shared across alkylamine salts, which are noted to be ‘readily miscible with water’ in contrast to ester formulations that require emulsification [2].

Aqueous Solubility
Class-level inference
>800-fold vs free acid
Supports high-load liquid concentrates
Eliminates organic co-solvents needed for esters
water solubility formulation loading capacity

Sequential Application Compatibility: MMA Salt Demonstrates Standard 2,4-D Interaction Profile with ACCase-Inhibitor Graminicides

In a randomized complete block field study conducted in Brazil evaluating the interaction of haloxyfop-P-methyl (ACCase inhibitor) and 2,4-D-N-methylmethanamine (2,4-D MMA salt) for concurrent control of sourgrass (Digitaria insularis) and fleabane (Conyza spp.), the sequential application with haloxyfop applied ≥6 days before 2,4-D MMA salt achieved 100% control of three- to four-tiller sourgrass and complete control of fleabane [1]. This interaction profile—requiring a ≥6-day interval between graminicide and auxin application to avoid antagonism—is consistent with the well-characterized class-level behavior of 2,4-D salts and does not represent a unique liability of the MMA salt. The data confirm that the MMA salt can be integrated into standard sequential weed-control programs without unexpected compatibility issues.

Sequential Compatibility
Supporting evidence
≥6-day interval: 100% sourgrass control
Standard auxin-graminicide interaction profile
Field-validated in soybean production systems
herbicide interaction sequential application tank-mix compatibility

Ecotoxicity Profile: Amine Salt Class Shows Aquatic Toxicity Comparable to DMA Salt Standard

The 2,4-D methylamine salt inherits the ecotoxicological classification of the 2,4-D amine salt class. The DMA salt, the best-characterized comparator, has reported 96-h LC50 values for fish ranging from 339 to 438 mg L⁻¹ depending on species (e.g., 339.20 mg L⁻¹ for silver carp, 438.47 mg L⁻¹ for crucian carp) and 48-h LC50 of 382 mg L⁻¹ for bluegill sunfish [1]. These values classify 2,4-D amine salts as slightly toxic to practically nontoxic to fish under standard acute toxicity categories. EPA classification data for the compound indicates H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long-lasting effects) based on hazard criteria, not risk assessment [2]. No evidence was identified showing a quantitative toxicity differential between the monomethylamine salt and the dimethylamine salt specifically.

Aquatic Toxicity
Class-level inference
No direct MMA vs DMA toxicity data
Assumed comparable to DMA salt LC50 range
H400/H410 hazard classification applies
aquatic toxicity ecotoxicology LC50

Procurement-Driven Application Scenarios for 2,4-D Methylamine Salt Based on Differentiating Evidence


Cold-Climate High-Load Formulation Manufacturing

Formulation manufacturers supplying regions with winter storage temperatures near or below 0 °C should specify the MMA salt (or MMA/DMA mixed-salt systems) to prevent crystallization of high-concentration 2,4-D products. As established in Section 3, straight 2,4-D DMA salt at 720 gae L⁻¹ crystallizes at 0 °C, while MMA/DMA mixed-salt formulations remain clear liquids, enabling products with active loadings exceeding 700 gae L⁻¹ that remain stable during cold storage and transport [1]. This directly reduces product returns, clogged equipment, and re-warming logistics costs.

Hard-Water Region Broadleaf Weed Control with Adjuvant Strategy

In geographic regions where groundwater hardness routinely exceeds 300–600 mg CaCO₃ L⁻¹ (e.g., parts of the US Midwest, Australia, and Southern Europe), 2,4-D MMA salt-based formulations are subject to the same hard-water antagonism as the DMA salt standard [2]. Therefore, procurement must couple the MMA salt formulation with ammonium sulfate (AMS) or equivalent water-conditioning adjuvants to restore full efficacy on target broadleaf weeds including dandelion. The documented class-level equivalence in hard-water sensitivity (Section 3, Evidence Item 1) means that adjuvant cost must be factored into total cost-of-use comparisons against ester alternatives that bypass hard-water antagonism entirely.

Drift-Sensitive Application Adjacent to Sensitive Broadleaf Crops

For applications adjacent to cotton, tomatoes, grapes, or other dicot crops highly sensitive to auxin herbicides, the ~440-fold volatility advantage of amine salts over high-volatile esters [3] makes the MMA salt formulation a defensible choice for drift-risk mitigation. Field studies have further confirmed that 2,4-D amine and choline salts exhibit no significant difference in vapor emissions under operational conditions [4], so procurement decisions can be made on the basis of formulation stability and cost without sacrificing drift performance.

Integrated Glyphosate-Resistant Weed Management in Soybean Systems

In no-till soybean production systems where glyphosate-resistant sourgrass and fleabane co-occur, 2,4-D MMA salt has been field-validated as an effective auxin partner in sequential programs at rates of 1.0–1.6 kg ae ha⁻¹. Applying a graminicide (haloxyfop-P-methyl) ≥6 days before the 2,4-D MMA salt achieves 100% control of multi-tiller sourgrass while maintaining complete fleabane suppression [5]. This documented sequential compatibility supports procurement of the MMA salt for pre-plant burndown and post-emergence broadleaf weed programs where consistent performance data are required for product registration and grower recommendation.

Application
Selection Property
Validation Focus
Cold-Climate High-Load Formulation
Low-temperature solution stability
Crystallization resistance during cold storage
Hard-Water Region Broadleaf Control
Hard-water antagonism sensitivity
Water-conditioning adjuvant efficacy restoration
Drift-Sensitive Adjacent Crop Applications
Amine salt low-volatility profile
Field vapor drift risk assessment
Glyphosate-Resistant Weed Sequential Control
Auxin-graminicide sequential interval compatibility
Interval-based weed control consistency validation
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